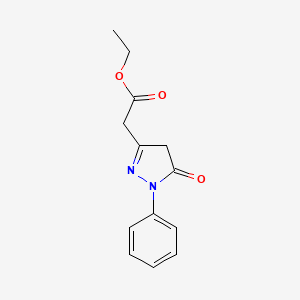

3-Chloro-4-(4-methylpiperidin-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-(4-methylpiperidin-1-yl)aniline often involves multi-step reactions, starting from basic aromatic amines or nitro compounds. For instance, the synthesis of related chloroaniline derivatives might involve nitration, reduction, and subsequent modification reactions to introduce the desired functional groups (Yilmaz et al., 2012). Another approach involves high-pressure hydrolysis and reduction reactions to synthesize chloro-substituted anilines, followed by addition reactions to introduce further functional groups (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of chloro-methyl aniline derivatives have been studied using computational methods like density functional theory (DFT). These studies reveal the optimized molecular geometry, bond lengths, and angles, providing insights into the compound's structural stability and reactivity (M. Kurt et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving chloroaniline derivatives are diverse and can include substitution reactions where the chlorine atom is replaced by other groups, facilitating the synthesis of a wide range of compounds. The reactivity of these compounds can be significantly influenced by the presence of electron-withdrawing or donating groups on the aromatic ring or the nitrogen atom.

Physical Properties Analysis

The physical properties of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both chloro and methylpiperidinyl groups affects the compound's polarity, hydrophobicity, and interactions with solvents. Detailed analysis of related compounds indicates the significance of substituents on these physical properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophilic or nucleophilic agents, are influenced by the molecular structure. For example, the electron-withdrawing effect of the chloro group can increase the acidity of the NH proton, whereas the electron-donating methylpiperidine can confer basic properties. Studies on similar compounds highlight the importance of functional groups in determining the chemical behavior of chloroaniline derivatives (Kurt et al., 2004).

Applications De Recherche Scientifique

3. Methods of Application or Experimental Procedures The crystal structure was determined using X-ray diffraction . The compound was crystallized, and the crystal’s diffraction pattern was analyzed to determine the arrangement of atoms.

4. Results or Outcomes The crystal structure of “3-Chloro-4-(4-methylpiperidin-1-yl)aniline” was successfully determined . The crystal belongs to the monoclinic system, with the space group C2/c. The unit cell parameters are: a = 27.228 (5) Å, b = 11.380 (2) Å, c = 9.3775 (16) Å, β = 95.733 (2)° .

1. Use in Chemical Synthesis The compound “3-Chloro-4-(4-methylpiperidin-1-yl)aniline” is available for purchase from chemical suppliers, suggesting that it may be used as a starting material or intermediate in chemical synthesis . The specific reactions it is used in are not listed, but it could potentially be used in the synthesis of a variety of organic compounds due to the presence of both aniline and piperidine functional groups.

2. Use in Hydrochloride Form There is a hydrochloride form of this compound, "3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride" . This suggests that it could be used in applications where the hydrochloride salt form of the compound is beneficial. This could include increased solubility in water or specific reactivity under acidic conditions.

1. Use in Chemical Synthesis The compound “3-Chloro-4-(4-methylpiperidin-1-yl)aniline” is available for purchase from chemical suppliers , suggesting that it may be used as a starting material or intermediate in chemical synthesis. The specific reactions it is used in are not listed, but it could potentially be used in the synthesis of a variety of organic compounds due to the presence of both aniline and piperidine functional groups.

2. Use in Hydrochloride Form There is a hydrochloride form of this compound, "3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride" . This suggests that it could be used in applications where the hydrochloride salt form of the compound is beneficial. This could include increased solubility in water or specific reactivity under acidic conditions.

Propriétés

IUPAC Name |

3-chloro-4-(4-methylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGRQSQBUKTTMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327873 |

Source

|

| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chloro-4-(4-methylpiperidin-1-yl)aniline | |

CAS RN |

626208-15-9 |

Source

|

| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)